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Compound of Interest

Compound Name: 6-O-Acetylascorbic acid

CAS No.: 20229-76-9

Cat. No.: B8564682 Get Quote

Executive Summary & Rationale
6-O-Acetylascorbic Acid represents a strategic "intermediate" derivative between the highly

hydrophilic L-Ascorbic Acid (AA) and the highly lipophilic Ascorbyl Palmitate (AP). While AA

suffers from rapid oxidative degradation and AP is limited by poor solubility in aqueous media,

6-O-Ac-AA offers a balanced physicochemical profile.

Key Advantages in Drug Delivery:

Enhanced Stability: Acetylation at the C-6 primary hydroxyl group sterically hinders oxidative

attack, significantly extending half-life in physiological buffers compared to native AA.

Prodrug Capability: The acetyl ester bond is susceptible to intracellular esterases, ensuring

the release of active Vitamin C after cellular internalization.

Amphiphilic Versatility: Unlike AP (which is strictly bilayer-bound), 6-O-Ac-AA retains

sufficient water solubility for high-load aqueous encapsulation while possessing enough

lipophilicity to cross biological membranes via passive diffusion.

Physicochemical Profile
The following table contrasts 6-O-Ac-AA with its parent compound and its long-chain

counterpart to guide formulation logic.
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Property
L-Ascorbic Acid
(AA)

6-O-Acetylascorbic
Acid

Ascorbyl 6-
Palmitate (AP)

Molecular Weight 176.12 g/mol 218.16 g/mol 414.53 g/mol

LogP (Octanol/Water) -1.85 (Hydrophilic) ~ -0.9 to -0.5 (Est.) > 6.0 (Lipophilic)

Water Solubility
Very High (330

mg/mL)

Moderate (~50-80

mg/mL)

Very Low (< 0.01

mg/mL)

Oxidative Stability Poor (Hours) Moderate (Days)
High (Weeks in lipid

phase)

Liposome Location Aqueous Core
Aqueous Core /

Interface
Lipid Bilayer

Primary Transport
SVCT1/2 Active

Transport
Passive / Facilitated Passive Diffusion

Protocol A: Chemo-Enzymatic Synthesis of 6-O-
Acetylascorbic Acid
Objective: Synthesize high-purity 6-O-Ac-AA using a regioselective lipase-catalyzed

transesterification. This method avoids the harsh conditions of chemical acylation that often

degrade the ascorbate ring.

Mechanism of Action
The reaction utilizes Candida antarctica Lipase B (CALB) or Lipase PS (Burkholderia cepacia)

to selectively acylate the primary hydroxyl at C-6, leaving the redox-active C-2/C-3 enediol

system intact.

Materials
Substrate: L-Ascorbic Acid (dried in vacuo).

Acyl Donor: Vinyl Acetate (acts as both donor and solvent modifier).

Catalyst: Immobilized Lipase PS (on diatomite) or Novozym 435.
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Solvent: tert-Amyl Alcohol (2-methyl-2-butanol) or Pyridine (if higher solubility is required,

though t-amyl alcohol is greener).

Purification: Ethyl Acetate, Hexane.

Step-by-Step Methodology
Preparation: Dry L-Ascorbic Acid (2.0 g, 11.3 mmol) in a vacuum oven at 40°C for 4 hours to

remove trace water (critical for yield).

Reaction Setup:

Dissolve/suspend AA in 40 mL of dry tert-Amyl Alcohol.

Add Vinyl Acetate (5 equivalents, ~5.0 mL).

Add Immobilized Lipase (1.0 g, ~50% w/w relative to substrate).

Note: Add 4Å molecular sieves (1.0 g) to scavenge any byproduct water, although vinyl

acetate releases acetaldehyde which evaporates.

Incubation:

Incubate in an orbital shaker at 50°C and 200 RPM.

Time: 24–48 hours. Monitor by TLC (Ethyl Acetate:Ethanol 4:1) or HPLC.

Termination: Filter off the immobilized enzyme and molecular sieves.

Purification:

Evaporate the solvent under reduced pressure (Rotavap at 40°C).

Recrystallization: Dissolve the crude residue in a minimum volume of Acetone. Add cold

Benzene or Hexane dropwise until turbidity appears. Store at 4°C overnight.

Filter crystals and dry under vacuum.

Yield Expectation: 85–93%.
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Workflow Diagram

Figure 1: Chemo-enzymatic synthesis workflow ensuring C-6 regioselectivity.
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Protocol B: Liposomal Formulation (The "Interface"
Loading Method)
Rationale: Unlike standard AA (encapsulated in the core) or AP (embedded in the bilayer), 6-O-

Ac-AA can be loaded using a Reverse Phase Evaporation technique that favors its amphiphilic

nature, enhancing entrapment efficiency (EE).

Materials
Lipid Phase: DSPC (Distearoylphosphatidylcholine) : Cholesterol (Molar ratio 2:1).

Drug: 6-O-Acetylascorbic Acid.[1]

Solvents: Chloroform, Methanol, Diethyl Ether.

Buffer: Citrate Buffer (pH 5.5) – Acidic pH is crucial to prevent hydrolysis of the ester bond

during processing.

Methodology
Lipid Dissolution: Dissolve DSPC (40 mg) and Cholesterol (10 mg) in 3 mL of

Chloroform/Methanol (2:1).

Drug Solution: Dissolve 6-O-Ac-AA (10 mg) in 1 mL of Citrate Buffer (pH 5.5).

Emulsification (Reverse Phase):
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Add the aqueous drug solution to the organic lipid phase.

Sonicate (Probe sonicator) for 2 minutes at 40% amplitude to form a Water-in-Oil (W/O)

emulsion.

Solvent Removal:

Transfer to a rotary evaporator.

Evaporate organic solvents at 45°C under reduced pressure until a gel-like phase forms,

then eventually breaks into an aqueous suspension (liposomes).

Sizing: Extrude the suspension through 100 nm polycarbonate membranes (11 passes)

using a mini-extruder.

Purification: Remove unencapsulated drug via dialysis (MWCO 3.5 kDa) against Citrate

Buffer for 4 hours.

Application: Brain-Targeted Delivery Mechanism
One of the most promising applications of 6-O-Ac-AA is in neuroprotection. While native AA

enters the brain via SVCT2 (active transport) and DHA via GLUT1, 6-O-Ac-AA utilizes a "Trojan

Horse" prodrug strategy.

Mechanism
Permeation: The C-6 acetylation increases lipophilicity, allowing the molecule to bypass the

strict requirement for SVCT2 and enter endothelial cells of the Blood-Brain Barrier (BBB) via

passive diffusion or facilitated transport.

Activation: Once intracellular, cytosolic esterases cleave the acetyl group.

Retention: The resulting L-Ascorbic Acid is ionized and hydrophilic, becoming "trapped"

inside the brain tissue (Ion Trapping), where it exerts antioxidant effects.

Biological Pathway Diagram
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Figure 2: Prodrug activation mechanism of 6-O-Ac-AA across the Blood-Brain Barrier.
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Stability & Validation Protocol
To validate the formulation, researchers must quantify both the integrity of the liposome and the

chemical stability of the payload.

HPLC Quantification Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm, 4.6 x 150 mm).

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient: 5% B to 40% B

over 10 min.

Detection: UV at 245 nm (Ascorbate chromophore).

Retention Time: AA (~2.5 min), 6-O-Ac-AA (~5.8 min), AP (~12 min).

Stability Testing Criteria
Perform stress testing at 25°C and 40°C. A successful formulation should meet the following:

Hydrolysis Rate: < 5% conversion to AA over 30 days at 4°C.

Oxidation: < 10% loss of total ascorbate content (Sum of AA + 6-O-Ac-AA) over 30 days.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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